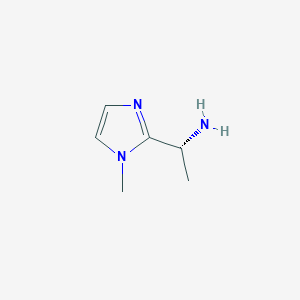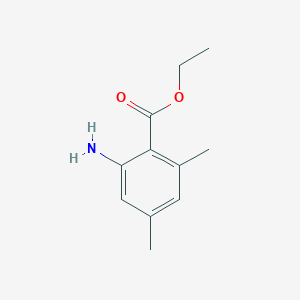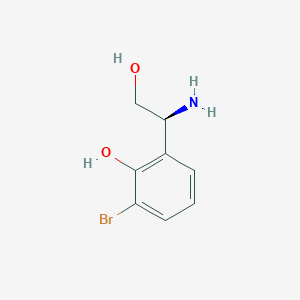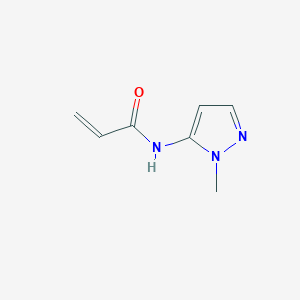
(R)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chiral amine compound featuring an imidazole ring. Imidazole derivatives are known for their biological and pharmacological activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with an appropriate alkylating agent under basic conditions. The reaction can be carried out in solvents like dimethylformamide (DMF) or acetonitrile, using bases such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole compounds.
Scientific Research Applications
®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may bind to specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4-methyl-: Another imidazole derivative with similar structural features.
Bis(imidazol-1-yl)methane: Contains two imidazole rings linked by a methylene bridge.
Uniqueness
®-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is unique due to its chiral nature and specific substitution pattern on the imidazole ring. This structural uniqueness can lead to distinct biological activities and pharmacological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1R)-1-(1-methylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
ADIMIJGUVBPQPB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC=CN1C)N |
Canonical SMILES |
CC(C1=NC=CN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)

![rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B13562166.png)



![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13562199.png)
![2-[4-(4-Propylphenyl)phenyl]acetic acid](/img/structure/B13562204.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13562214.png)




